1-(2,3-Diethylphenyl)propan-1-one

Description

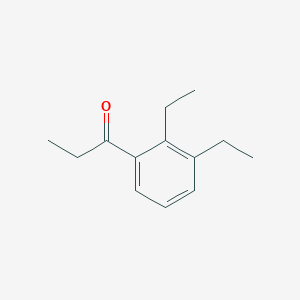

1-(2,3-Diethylphenyl)propan-1-one is an aryl ketone with a propan-1-one backbone attached to a 2,3-diethyl-substituted phenyl ring. Its molecular formula is C₁₃H₁₈O, and it has a molecular weight of 190.28 g/mol. The compound’s structure features two ethyl groups at the 2- and 3-positions of the phenyl ring, which confer increased lipophilicity compared to methyl-substituted analogs.

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-(2,3-diethylphenyl)propan-1-one |

InChI |

InChI=1S/C13H18O/c1-4-10-8-7-9-12(11(10)5-2)13(14)6-3/h7-9H,4-6H2,1-3H3 |

InChI Key |

AASZMVHCFNUTCF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Diethylphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of 2,3-diethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Friedel-Crafts acylation reaction, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Diethylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(2,3-Diethylphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Diethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles to form substituted products. The reaction mechanism typically involves the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity .

Comparison with Similar Compounds

The following table and analysis compare 1-(2,3-Diethylphenyl)propan-1-one with structurally related aryl ketones, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Aryl Ketones

Key Comparisons:

Structural and Physicochemical Differences

- Substituent Effects: Ethyl vs. Methyl Groups: The diethyl groups in this compound increase its lipophilicity compared to 1-(2,5-Dimethylphenyl)propan-1-one. This enhances solubility in organic solvents but may reduce aqueous solubility, impacting bioavailability in pharmaceutical contexts . Bromine Substituent: The brominated analog (C₁₇H₁₇BrO) exhibits higher molecular weight and reactivity due to the electron-withdrawing bromine atom, making it prone to nucleophilic substitution reactions .

Biological Activity

1-(2,3-Diethylphenyl)propan-1-one is a ketone compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its anticancer, antimicrobial, and antioxidant activities, alongside relevant research findings, data tables, and case studies.

Chemical Structure

The molecular formula of this compound is . The structure consists of a propanone backbone substituted with a diethylphenyl group. This structural feature is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related diarylpropenones has shown promising results in inhibiting the growth of breast cancer cells (MCF-7) with low toxicity towards normal cells .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| 1-(4-methoxyphenyl)-3-(phenylthio)propan-1-one | MCF-7 | 15 | |

| Chalcone derivatives | Various | 10-30 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated selective activity against bacterial pathogens such as Chlamydia and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | |

| Other diaryl ketones | Chlamydia trachomatis | 32 µg/mL |

Antioxidant Activity

Antioxidant properties are crucial for compounds that can mitigate oxidative stress-related diseases. Research indicates that similar structures possess significant antioxidant activity, potentially through scavenging free radicals or chelating metal ions .

Table 3: Antioxidant Activity Assay Results

| Compound | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | DPPH Scavenging | TBD | |

| Other diaryl ketones | ABTS Assay | <50 |

Case Studies

A notable case study involved synthesizing a series of propanone derivatives to evaluate their biological activity. Among these derivatives, those with diethyl substitutions showed enhanced cytotoxicity against cancer cell lines compared to their non-substituted counterparts. This suggests that structural modifications can significantly influence biological efficacy .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The diethyl substitution may enhance lipophilicity, allowing better membrane permeability and interaction with intracellular targets. Additionally, the compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.